
Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate, also known as BOC-2-(pyrimidin-2-ylamino)azetidine-1-carboxylic acid benzyl ester, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azetidine-2-carboxylic acid derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- The aza-Wittig reactions of iminophosphorane with aromatic isocyanates have been used to synthesize carbodiimides, which reacted with secondary amines to produce tetrahydro-benzothieno pyrimidinones. This method demonstrates the compound's utility in constructing complex heterocyclic systems, which are often found in biologically active molecules (Ding, Yang, & Zhu, 2003).
- The compound has been involved in the synthesis of imidazolone derivatives, indicating its versatility in creating diverse heterocyclic compounds with potential pharmaceutical applications (Bezenšek et al., 2012).
Biological Activity
- A study on the synthesis of α-ketoamide derivatives using the compound demonstrated the efficiency of OxymaPure/DIC in the synthesis process, highlighting the compound's relevance in creating molecules with potential biological activities (El‐Faham et al., 2013).
- Pyrimidine-linked pyrazole heterocyclic compounds, prepared through cyclocondensation involving the compound, have been evaluated for their insecticidal and antibacterial potential, suggesting its role in developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Activities
- Research on benzothieno[2,3-d]pyrimidine derivatives has explored their synthesis and potential as antimicrobial and anticancer agents, indicating the significance of this compound in medicinal chemistry for drug discovery (Hafez, Alsalamah, & El-Gazzar, 2017).
Structural Studies
- The crystal structures of related phosphonamidates and phosphonates have been characterized, providing insights into the molecular arrangements and potential for material science applications (Pietrzak et al., 2018).
properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(9-20-17(24)25-12-13-5-2-1-3-6-13)22-10-14(11-22)21-16-18-7-4-8-19-16/h1-8,14H,9-12H2,(H,20,24)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNNSIVUJCGBMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)
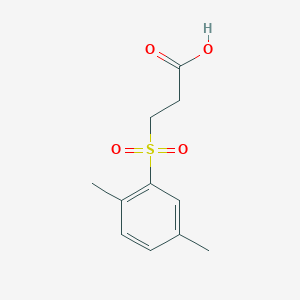
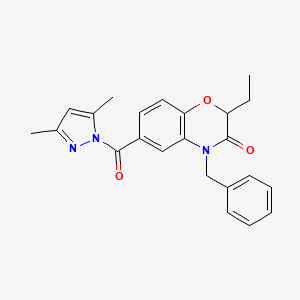


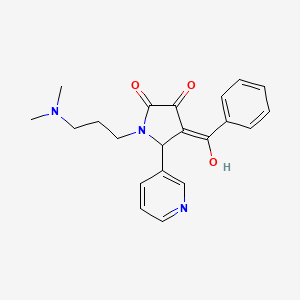
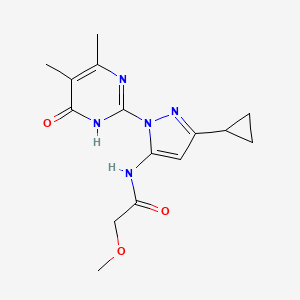
![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)
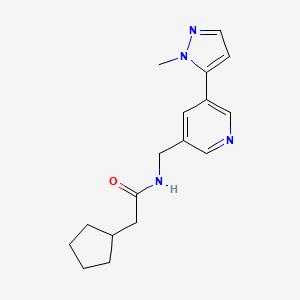
![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)
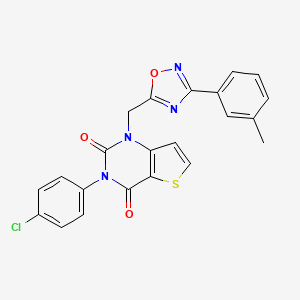
![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)